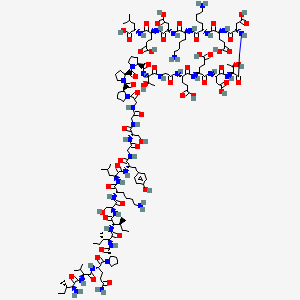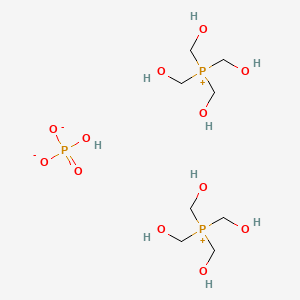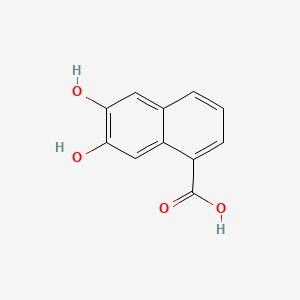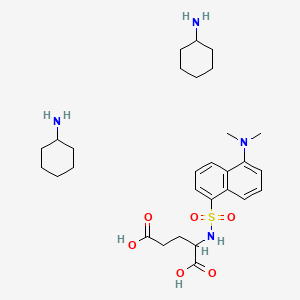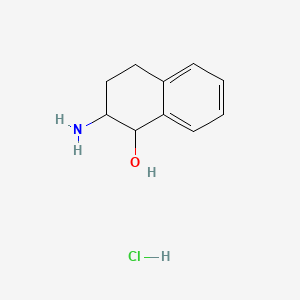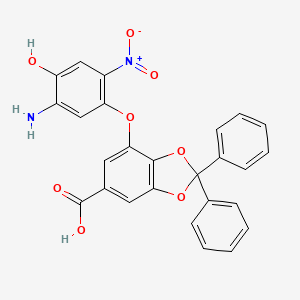![molecular formula C22H46O6 B561529 1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane CAS No. 109075-72-1](/img/structure/B561529.png)
1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane typically involves the stepwise addition of ethylene oxide to butoxyethanol. The reaction is carried out under controlled conditions, often using a catalyst such as potassium hydroxide to facilitate the reaction. The general reaction scheme can be represented as follows:
Initial Reaction: Butoxyethanol reacts with ethylene oxide to form 2-(2-butoxyethoxy)ethanol.
Subsequent Additions: The product from the initial reaction undergoes further reactions with ethylene oxide to form higher polyether derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity. The use of continuous reactors allows for the efficient production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane is primarily based on its ability to interact with other molecules through hydrogen bonding and van der Waals forces. The multiple ether groups in its structure allow it to form stable complexes with various compounds, making it useful in applications such as drug delivery and chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: A simpler polyether glycol with fewer ether groups.
Triethylene glycol monobutyl ether: Another polyether glycol with a similar structure but different chain length.
Polyethylene glycol (PEG): A widely used polyether with varying chain lengths.
Uniqueness
1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane is unique due to its extended polyether chain, which provides it with distinct solubility and complexation properties. This makes it particularly useful in applications requiring high solubility and stability.
Propriétés
Numéro CAS |
109075-72-1 |
|---|---|
Formule moléculaire |
C22H46O6 |
Poids moléculaire |
406.604 |
Nom IUPAC |
1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane |
InChI |
InChI=1S/C22H46O6/c1-3-5-7-8-9-10-12-24-14-16-26-18-20-28-22-21-27-19-17-25-15-13-23-11-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
DWUFLCRYKMCYCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCOCCOCCOCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



